Welcome to the BenchChem Online Store!
molecular formula C10H14O4 B1218210 Divinyl adipate CAS No. 4074-90-2

Divinyl adipate

Cat. No. B1218210
M. Wt: 198.22 g/mol
InChI Key: JZQAAQZDDMEFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05214172

Procedure details

In a 3-necked 1000 ml round bottom flask equipped with a reflux condenser, thermometer and magnetic stirrer was added vinyl acetate (320 g, 3791 mmol), adipic acid (17.5 g, 120 mmol), [pyridine]2Pd(OAc)2 (1.2 g, 3.1 mmol) and p-toluenesulfonic acid (4.4 g, 25.6 mmol). The temperature was held at 65° C. for 4 hours. After cooling to room temperature, NaOAc (3.0 g) was added to the solution. Volatiles were removed by a roto-vac. The non-volatiles were diluted with 200 ml hexane, extracted with 2×100 ml 2% NaOH, extracted with 100 ml distilled water and then dried over Na2SO4. The hexane was removed with a roto-vac. TLC showed on component. The divinyl adipate weighed 23.7 g (99.7% yield). IR(NaCl plate): 2940, 1750, 1640, 1370 cm-1.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step One
[Compound]
Name
[pyridine]2Pd(OAc)2
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
99.7%

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].C(O)(=O)C[CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].[C:17]1(C)C=CC(S(O)(=O)=O)=C[CH:18]=1.CC([O-])=O.[Na+]>>[C:12]([O:14][CH:17]=[CH2:18])(=[O:13])[CH2:11][CH2:10][CH2:9][CH2:2][C:1]([O:4][CH:5]=[CH2:6])=[O:3] |f:3.4|

Inputs

Step One
Name
Quantity
320 g
Type
reactant
Smiles
C(C)(=O)OC=C
Name
Quantity
17.5 g
Type
reactant
Smiles
C(CCCCC(=O)O)(=O)O
Name
[pyridine]2Pd(OAc)2
Quantity
1.2 g
Type
reactant
Smiles
Name
Quantity
4.4 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3-necked 1000 ml round bottom flask equipped with a reflux condenser
CUSTOM
Type
CUSTOM
Details
Volatiles were removed by a roto-vac
ADDITION
Type
ADDITION
Details
The non-volatiles were diluted with 200 ml hexane
EXTRACTION
Type
EXTRACTION
Details
extracted with 2×100 ml 2% NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 ml
DISTILLATION
Type
DISTILLATION
Details
distilled water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The hexane was removed with a roto-vac

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCCCC(=O)OC=C)(=O)OC=C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.